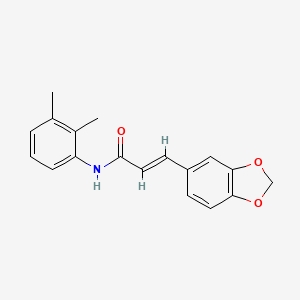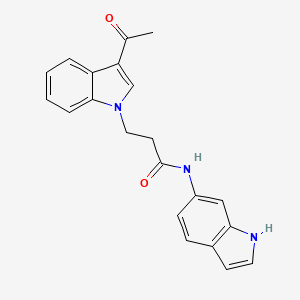![molecular formula C16H20N6OS B11017407 N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11017407.png)
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of 1,3,4-thiadiazole derivatives, which have gained attention due to their diverse biological properties and chemical reactivities .
- The compound’s systematic name reflects its structural features, including the thiadiazole ring, pyrazolo[3,4-b]pyridine moiety, and carboxamide group.
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: is a complex organic compound with an intriguing structure.
Preparation Methods
Synthetic Routes: The compound can be synthesized using various routes. One approach involves starting with and as precursors.
Reaction Conditions: The reaction sequence includes hydrazine-based transformations, leading to the formation of the desired 1,3,4-thiadiazole derivatives.
Industrial Production: While specific industrial methods are not widely documented, laboratory-scale synthesis provides a foundation for potential scale-up.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like hydrazonoyl chloride derivatives and (methylthio)carbonthioylhydrazones play crucial roles in its synthesis.
Major Products: The final products are the 1,3,4-thiadiazolyl derivatives, characterized by their unique structure and potential biological activities.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigations focus on its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: The compound’s pharmacological properties may lead to drug development.
Industry: Its applications in materials science or catalysis are areas of interest.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets or pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other 1,3,4-thiadiazoles.
Similar Compounds: While I don’t have specific names, explore related derivatives within this chemical class.
Remember that this compound’s potential lies in its versatility and the intriguing interplay of its functional groups. Researchers continue to explore its applications and mechanisms, making it a fascinating subject in the realm of organic chemistry
Properties
Molecular Formula |
C16H20N6OS |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H20N6OS/c1-8(2)13-6-11(15(23)19-16-21-20-10(5)24-16)12-7-17-22(9(3)4)14(12)18-13/h6-9H,1-5H3,(H,19,21,23) |
InChI Key |
FECZRFAZYRDJCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B11017350.png)

![Methyl 3-nitro-5-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)benzoate](/img/structure/B11017364.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11017383.png)
![(2R)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone](/img/structure/B11017386.png)
![2-methyl-3-nitro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11017397.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylbutanamide](/img/structure/B11017398.png)
![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B11017400.png)

![2-(ethylsulfanyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11017405.png)
